2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Urea Derivative: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the urea derivative.
Coupling Reaction: The urea derivative is then coupled with 4-aminophenylacetic acid under appropriate conditions to form the intermediate compound.
Final Acylation: The intermediate is acylated with 2,2,2-trifluoroethyl acetate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its urea and acetamide functionalities, which can mimic peptide bonds.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The urea and acetamide groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-difluoroethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.
Properties
IUPAC Name |
2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-2-28-16-6-4-3-5-15(16)25-18(27)24-14-9-7-13(8-10-14)11-17(26)23-12-19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUFEHFBCJPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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